3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine

Medicinal Chemistry Kinase Inhibitor Design Coordination Chemistry

Researchers targeting BET bromodomains or MDM2/4 often face scaffold limitations where imidazole analogs introduce pH-dependent H-bond ambiguity. This 3-aminopropyl pyrrolidine-diamine resolves that with a neutral pyrazole (pKₐ ≈2.5) ensuring consistent acceptor profiles across assay conditions. - Validated core in Novartis BET inhibitor patents; 3-carbon spacer enables PROTAC linker construction. - Bidentate 1,2-diazole metal-coordination geometry unattainable with imidazole isosteres. - MW 224.30, 5 rotatable bonds - Rule-of-3 compliant fragment with three-dimensional complexity. Available as a custom synthesis building block. Inquire for batch quantities and lead times.

Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
Cat. No. B13352447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine
Molecular FormulaC11H20N4O
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCOC1CN(CC1N2C=CC=N2)CCCN
InChIInChI=1S/C11H20N4O/c1-16-11-9-14(6-2-4-12)8-10(11)15-7-3-5-13-15/h3,5,7,10-11H,2,4,6,8-9,12H2,1H3
InChIKeyOPLZGDDRRLENTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine: Structural Profile and Procurement Context for Pyrrolidine-Based Research Intermediates


3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine (C₁₁H₂₀N₄O, MW 224.30 g/mol) is a polysubstituted pyrrolidine building block featuring a 1H-pyrazol-1-yl group at the 4-position, a methoxy substituent at the 3-position, and a 3-aminopropyl chain on the pyrrolidine nitrogen. This scaffold is structurally related to the pyrazolopyrrolidine class explored in BET bromodomain inhibitor programs [1] and MDM2/MDM4 inhibitor patents [2]. The compound presents as a diamine with one primary amine available for further derivatization, distinguishing it from closely related acid, hydrazine, and shorter-linker analogs that populate the same chemical space.

Why 3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine Cannot Be Interchanged with Its Closest Analogs in Research Procurement


Within the C₁₁H₂₀N₄O chemical space, structurally similar pyrrolidine-diamines differ critically in heterocycle identity (pyrazole vs. imidazole), linker length (ethyl vs. propyl), and terminal functional group (amine vs. carboxylic acid vs. hydrazine). Each modification reshapes the hydrogen-bond donor/acceptor count, pKₐ profile, lipophilicity, and metal-coordination geometry in ways that preclude simple substitution without altering target binding, linker geometry, or salt formulation behavior. The pyrazole ring, in particular, directs a different vector and electronic character for π-stacking and H-bond acceptor interactions compared to imidazole, while the 3-aminopropyl chain provides a distinct spacing and nucleophilicity profile relative to the shorter ethylamino or the N-amino (hydrazine) variants . These structural determinants are non-negotiable in medicinal chemistry campaigns where sub-angstrom changes in linker length or heterocycle orientation determine on-target potency and selectivity profiles as documented for related pyrazolopyrrolidine BET inhibitors [1].

Quantitative Differentiation Evidence for 3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine Versus Closest Analogs


Pyrazole (Target) vs. Imidazole (Analog) Heterocycle: Hydrogen-Bond Acceptor Topology and pKₐ Divergence

Replacement of the imidazole ring in 3-(3-(1H-imidazol-1-yl)-4-methoxypyrrolidin-1-yl)propan-1-amine (CAS 2098075-78-4, MW 224.30) with a pyrazole ring in the target compound alters the spatial disposition of the heterocyclic nitrogen lone pairs. In pyrazole, the two nitrogen atoms are adjacent (1,2-diazole), presenting a H-bond acceptor at position 2 with a distinct 120° vector angle relative to the pyrrolidine attachment point, whereas imidazole (1,3-diazole) positions its acceptor nitrogen at a different geometry. The conjugate acid pKₐ of pyrazole is approximately 2.5, making it essentially neutral at physiological pH, while imidazole has a pKₐ of approximately 7.0 and is partially protonated at pH 7.4 [1]. This pKₐ difference of ~4.5 log units means the two scaffolds have fundamentally different protonation states and charge distributions under assay conditions.

Medicinal Chemistry Kinase Inhibitor Design Coordination Chemistry

Linker Length Comparison: 3-Aminopropyl (Target) vs. 2-Aminoethyl (Analog) – Rotatable Bond Count and Conformational Reach

The target compound bears a 3-aminopropyl chain (3-carbon linker) on the pyrrolidine nitrogen, while the shorter-chain analog 2-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-amine (C₁₀H₁₈N₄O, MW 210.28 g/mol) carries a 2-aminoethyl group . The additional methylene unit in the target compound increases the rotatable bond count from 4 to 5 and extends the maximum reach of the terminal amine by approximately 1.3 Å. In the context of BET bromodomain inhibitors, where the pyrrolidine nitrogen substituent occupies the solvent-exposed channel and linker length directly modulates the KAc binding pocket engagement, even single-atom variations in this region have been documented to produce order-of-magnitude differences in BRD4 BD1 IC₅₀ values (ranging from < 100 nM to > 10 µM within the same pyrazolopyrrolidine chemotype) [1].

Fragment-Based Drug Discovery Linker Chemistry PROTAC Design

Terminal Functional Group: Primary Amine (Target) vs. Carboxylic Acid (Analog) – Nucleophilicity and Derivatization Versatility

The target compound presents a primary alkyl amine terminus (pKₐ ≈ 10.5), while the structurally analogous 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propanoic acid (CAS 2097994-27-7, C₁₁H₁₈N₃O₃, MW 239.27) terminates in a carboxylic acid (pKₐ ≈ 4.8). This functional group swap inverts the reactivity profile: the amine is nucleophilic and amenable to reductive amination, sulfonamide formation, or urea synthesis; the carboxylic acid requires activation for amide bond formation and is electrophilic. The amine-bearing target compound also provides a positive charge center upon protonation at pH < 9, whereas the acid becomes anionic above pH 5. For applications requiring conjugation to carboxylate-containing linkers (e.g., PROTAC E3 ligase ligands with pendant acids) or for maintaining cationic character under physiological conditions, the amine terminus is the appropriate selection.

Bioconjugation Amide Coupling Chemical Biology

N-Substitution Architecture: 3-Aminopropyl (Target) vs. N-Amino/Hydrazine (Analog) – Metabolic Stability and Mutagenicity Risk Profile

The closely related building block 3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-amine (CAS 2098045-19-1, C₈H₁₄N₄O, MW 182.22) differs from the target compound by bearing an N–NH₂ (hydrazine) group directly on the pyrrolidine nitrogen instead of the 3-aminopropyl chain. N-amino (hydrazine) motifs are recognized structural alerts for mutagenicity due to potential metabolic activation to reactive diazonium or nitrenium species [1]. The target compound, with its carbon-spaced primary amine, lacks this N–N bond and thus avoids the hydrazine-related genotoxicity liability. This structural distinction is quantitatively reflected in in silico toxicity predictions: N-aryl hydrazine fragments typically flag positive in Ames mutagenicity models (e.g., Derek Nexus, Leadscope), while aliphatic primary amines separated from the heterocyclic core by a three-carbon linker are not associated with the same alert.

Drug Metabolism Toxicology Lead Optimization

Recommended Procurement and Application Scenarios for 3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine Based on Quantitative Differentiation Evidence


BET Bromodomain Inhibitor Fragment Growing and Lead Optimization

The pyrazolopyrrolidine scaffold is a validated core for BET bromodomain inhibitors as disclosed in Novartis patents [1]. The target compound's 3-aminopropyl chain provides a solvent-exposed vector amenable to further elaboration with KAc-mimetic warheads. Unlike the imidazole analog, the pyrazole's neutral state at pH 7.4 (pKₐ ≈ 2.5 vs. ~7.0 for imidazole) ensures a consistent H-bond acceptor profile independent of subtle buffer or pH variations in biochemical AlphaScreen or TR-FRET BRD4 displacement assays.

PROTAC Linker Intermediate with Defined Amine Spacing

The five-rotatable-bond architecture and terminal primary amine make this compound a suitable intermediate for constructing PROTAC linkers where the pyrrolidine-pyrazole core serves as a rigidifying element. The 3-carbon spacer, one methylene longer than the ethanamine analog, provides additional reach that may be necessary to span between the target protein ligand and the E3 ligase recruiting element without inducing strain in the ternary complex.

Metal-Coordination Probe Development

Pyrazole's 1,2-diazole arrangement presents two adjacent nitrogen atoms capable of bidentate metal coordination, a geometry that imidazole (1,3-diazole) cannot replicate. The methoxy group at the 3-position of the pyrrolidine ring provides an additional weak coordination site or steric tuning element. This differentiated coordination chemistry is relevant for designing metalloenzyme inhibitors or metal-sensing fluorescent probes where precise donor atom geometry is critical for selectivity.

Fragment Library Enrichment for FBLD (Fragment-Based Lead Discovery)

With MW 224.30 g/mol and 5 rotatable bonds, the compound falls within Rule-of-3 fragment space. Its three-dimensional pyrrolidine core with defined stereochemistry offers higher shape complexity than flat aromatic fragments. The pyrazole-versus-imidazole choice dictates both H-bond acceptor strength and the angular relationship between the heterocycle and the linker vector, providing a rational basis for selecting this compound over the imidazole isostere in fragment screening decks targeting bromodomains or kinases with defined H-bond acceptor preferences [2].

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